![molecular formula C20H38O4Zn B12555386 Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- CAS No. 153077-84-0](/img/structure/B12555386.png)
Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-: is a zinc complex with the chemical formula C18H34O4Zn . This compound is known for its unique structure, where zinc is coordinated with two 5-(2,2-dimethyl-1-oxopropoxy)pentyl ligands. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- typically involves the reaction of zinc salts with 5-(2,2-dimethyl-1-oxopropoxy)pentyl ligands. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory synthesis. The process includes the purification of the product through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and the corresponding reduced ligands.
Substitution: The ligands can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Zinc oxide and oxidized organic by-products.
Reduction: Zinc metal and reduced organic ligands.
Substitution: New zinc complexes with substituted ligands.
Applications De Recherche Scientifique
Chemistry: In chemistry, Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique structure allows it to facilitate these reactions efficiently.
Biology: The compound has potential applications in biological research, particularly in studying zinc’s role in biological systems. It can be used as a model compound to investigate zinc’s interactions with biomolecules.
Medicine: In medicine, this compound is explored for its potential therapeutic properties, including its use as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: Industrially, Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- is used in the production of advanced materials, including coatings and polymers. Its chemical stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- involves its interaction with molecular targets through coordination chemistry. The zinc center can coordinate with various ligands, facilitating catalytic reactions or biological interactions. The pathways involved include the formation of coordination complexes and the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Zinc bis(dimethyldithiocarbamate): A zinc complex used as a fungicide and in rubber vulcanization.
Zinc bis(diethyldithiocarbamate): Another zinc complex with similar applications in agriculture and industry.
Uniqueness: Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]- is unique due to its specific ligand structure, which imparts distinct chemical properties. Unlike other zinc complexes, it offers a combination of stability and reactivity that makes it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
153077-84-0 |
|---|---|
Formule moléculaire |
C20H38O4Zn |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
zinc;pentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/2C10H19O2.Zn/c2*1-5-6-7-8-12-9(11)10(2,3)4;/h2*1,5-8H2,2-4H3;/q2*-1;+2 |
Clé InChI |
PDLQYXSZCXZTCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCCCC[CH2-].CC(C)(C)C(=O)OCCCC[CH2-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


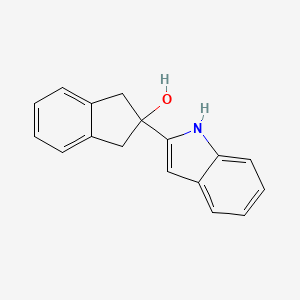
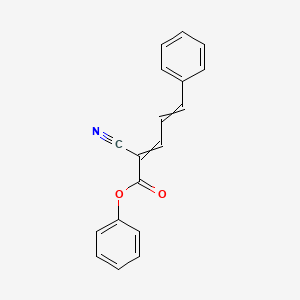
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
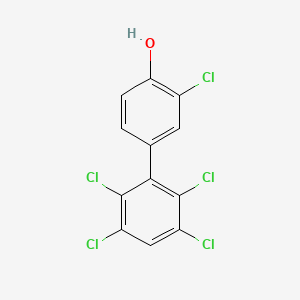


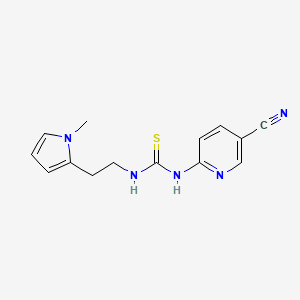
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
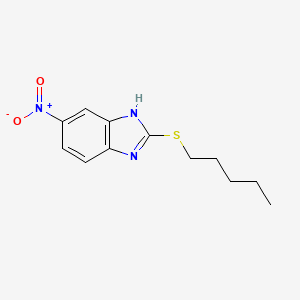


![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
